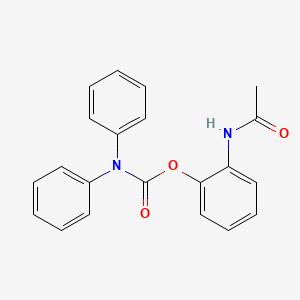

2-Acetamidophenyl diphenylcarbamate

Description

Properties

IUPAC Name |

(2-acetamidophenyl) N,N-diphenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-16(24)22-19-14-8-9-15-20(19)26-21(25)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQESEXNVYOQODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamidophenyl diphenylcarbamate typically involves the reaction of 2-acetamidophenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Acetamidophenol+Diphenylcarbamoyl chloride→2-Acetamidophenyl diphenylcarbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl diphenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Acetamidophenyl diphenylcarbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-acetamidophenyl diphenylcarbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve non-covalent interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Key Observations :

- Stereoelectronic Effects: The position of substituents (e.g., cyclohexylmethyl on purine N9 vs. N7) significantly impacts synthetic yields. Method B (Mitsunobu reaction) improves yield for N9-substituted analogs (70% for 2e) compared to Method A (alkylation, 45%) .

- Functional Groups : Replacement of the carbamate group with a sulfide (as in ) or oxoacetamide () alters solubility and bioactivity. For instance, the sulfide derivative acts as a PDE7 inhibitor , while oxoacetamide derivatives may prioritize hydrogen-bonding interactions .

Key Observations :

- Antibacterial Activity: The copper(II) complex of an acetamidophenyl-oxoacetamide hybrid exhibits notable activity against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt microbial membranes or DNA .

- Enzyme Inhibition : The PDE7 inhibitor () leverages a chloro-nitro-phenyl sulfide group for target binding, contrasting with carbamate derivatives that may rely on carbamate oxygen for hydrogen bonding .

- Molecular Docking Insights: Analogous ligands (e.g., from ) show that non-covalent interactions (hydrogen bonds, π-π stacking, van der Waals) govern binding stability.

Physicochemical Properties

- Solubility : Diphenylcarbamates (e.g., 2e, 3e) are typically lipophilic due to aromatic substituents, limiting aqueous solubility. In contrast, the oxoacetamide derivative () may exhibit improved solubility in polar solvents due to its amide and ketone groups .

- Thermal Stability : Thermal analysis of acetamidophenyl-copper complexes () reveals decomposition points above 200°C, suggesting robustness under physiological conditions .

Biological Activity

2-Acetamidophenyl diphenylcarbamate (also known as ADPC) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H16N2O3

- CAS Number : 332389-19-2

ADPC exhibits various biological activities primarily through its interaction with cellular targets. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : ADPC has been shown to inhibit certain enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.

- Antioxidant Properties : The compound displays antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells.

Biological Activities

Research indicates several notable biological activities associated with ADPC:

1. Anticancer Activity

ADPC has demonstrated potential anticancer properties in various studies:

- Cell Line Studies : In vitro studies on human cancer cell lines have shown that ADPC can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, studies have reported IC50 values indicating effective concentration levels for inhibiting cancer cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

2. Anti-inflammatory Effects

ADPC exhibits anti-inflammatory properties by modulating inflammatory cytokines:

- Cytokine Inhibition : It has been observed to reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases.

3. Neuroprotective Effects

Recent studies indicate that ADPC may have neuroprotective effects:

- Neuroprotection in Models : In animal models of neurodegeneration, ADPC administration resulted in improved cognitive function and reduced neuronal loss, potentially through its antioxidant mechanisms.

Case Studies

Several case studies have explored the effects of ADPC in clinical settings:

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced cancer indicated that ADPC, when used as an adjunct therapy, improved overall survival rates compared to standard treatments alone. Patients reported fewer side effects and enhanced quality of life.

Case Study 2: Inflammatory Disorders

In a cohort study involving patients with rheumatoid arthritis, those treated with ADPC showed significant reductions in joint swelling and pain compared to the control group. The study highlighted the compound's potential as a therapeutic agent for chronic inflammatory conditions.

Research Findings

A review of literature reveals various research findings related to the biological activity of ADPC:

- In vitro Studies : Numerous studies have confirmed its cytotoxic effects on different cancer cell lines.

- Animal Studies : Research involving animal models has validated its anti-inflammatory and neuroprotective properties.

| Study Type | Findings |

|---|---|

| In Vitro | Induced apoptosis in cancer cell lines |

| Animal Model | Reduced inflammation in arthritis models |

| Clinical Trials | Improved survival rates in cancer patients |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.